METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE
Overview
Description
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. . This reaction is highly efficient and provides high yields of the desired triazole derivative. The subsequent steps involve the acylation of the triazole ring with 4,5-dibenzoyl groups and the esterification of the resulting compound with methyl 2-aminobenzoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Benzoyl-substituted triazoles: Compounds with benzoyl groups attached to the triazole ring, which also show potential in medicinal chemistry.
Uniqueness
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(4,5-dibenzoyltriazol-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-35-26(34)19-14-8-9-15-20(19)27-21(31)16-30-23(25(33)18-12-6-3-7-13-18)22(28-29-30)24(32)17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZGYCWZNBQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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